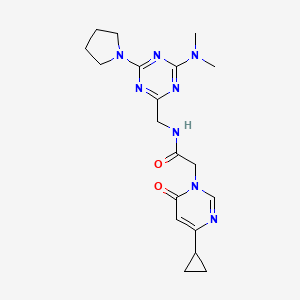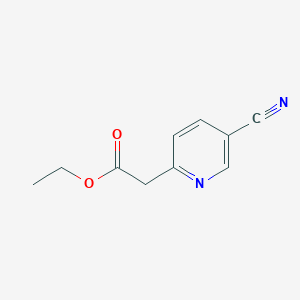![molecular formula C26H27N5O4 B2389316 3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896297-66-8](/img/structure/B2389316.png)
3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a research chemical. It has a molecular formula of C21H25N5O4 and a molecular weight of 411.462 .
Molecular Structure Analysis
The molecule crystallizes in the P -1 space group with one molecule in the asymmetric unit . The molecule had a layered crystal packing wherein the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. This compound, with a molecular formula of C21H25N5O4, has a molecular weight of 411.462 . Other properties like solubility, melting point, boiling point, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- The compound has been synthesized and evaluated for its serotonin receptor affinity and phosphodiesterase inhibitor activity, contributing to potential antidepressant and anxiolytic applications (Zagórska et al., 2016).
- Similar derivatives have been synthesized and evaluated for antidepressant and anxiolytic activities, showing promising results in mouse models (Zagórska et al., 2009).
Molecular Studies
- Studies have investigated the structure-activity relationships and molecular studies of derivatives, revealing significant findings for developing antidepressant and anxiolytic drugs (Zagórska et al., 2015).
- Investigations on the receptor affinity and activity of similar derivatives highlight their potential as psychotropic agents (Zagórska et al., 2016).
Pharmacological Potential
- The compound's analogs show potent and selective antagonist activity at A3 adenosine receptors, which is critical for medicinal chemistry (Baraldi et al., 2005).
- Metabolic stability and cell permeability studies of similar derivatives provide insights into their pharmacokinetic properties, relevant for drug development (Zagórska et al., 2018).
Propiedades
IUPAC Name |
2-(2-ethoxyethyl)-6-(4-ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-4-34-16-15-29-24(32)22-23(28(3)26(29)33)27-25-30(22)17-21(18-9-7-6-8-10-18)31(25)19-11-13-20(14-12-19)35-5-2/h6-14,17H,4-5,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTAYUVVRPBRJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OCC)C5=CC=CC=C5)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine](/img/structure/B2389233.png)
![N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2389234.png)







![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2389251.png)



